

Independent Verification of Cavosonstat (N91115): A Comparative Analysis with Approved CFTR Modulators

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Compound of Interest		
Compound Name:	NO-30	
Cat. No.:	B3050570	Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cavosonstat's Performance with Alternative Cystic Fibrosis Therapies, Supported by Experimental Data.

This guide provides an independent verification of the reported effects of cavosonstat (formerly N91115), a clinical-stage compound developed by N30 Pharmaceuticals (later Nivalis Therapeutics). The user's query regarding "NO-30" likely refers to this compound, given N30's nomenclature and the drug's mechanism targeting the nitric oxide pathway. Cavosonstat was investigated as a novel S-nitrosoglutathione reductase (GSNOR) inhibitor for the treatment of cystic fibrosis (CF). Its development was discontinued after Phase 2 clinical trials failed to demonstrate significant efficacy.

This document objectively compares the performance of cavosonstat with currently approved and highly effective cystic fibrosis transmembrane conductance regulator (CFTR) modulators, including ivacaftor, the combination of lumacaftor/ivacaftor, and the triple-combination therapy of elexacaftor/tezacaftor/ivacaftor. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to support independent assessment.

Mechanism of Action: A Novel Approach to CFTR Modulation



Cavosonstat's unique mechanism of action centered on the inhibition of the GSNOR enzyme. In cystic fibrosis, particularly in patients with the F508del mutation, the CFTR protein is misfolded and targeted for degradation. The therapeutic hypothesis for cavosonstat was that by inhibiting GSNOR, it would increase the levels of S-nitrosoglutathione (GSNO), a key signaling molecule that plays a role in protein stability. This was expected to stabilize the F508del-CFTR protein, allowing it to traffic to the cell surface and function as a chloride channel. Preclinical studies did show that cavosonstat could restore GSNO levels and improve CFTR stability.[1][2]

In contrast, the approved CFTR modulators directly target the defective CFTR protein. They are categorized as either "correctors," which aid in the proper folding and trafficking of the CFTR protein to the cell surface, or "potentiators," which enhance the opening probability (gating) of the CFTR channel once it is at the cell surface.

- Ivacaftor is a potentiator that primarily benefits patients with gating mutations.
- Lumacaftor is a corrector designed to address the F508del mutation, and it is coadministered with the potentiator ivacaftor.
- Elexacaftor and Tezacaftor are next-generation correctors that, when combined with ivacaftor, provide a highly effective treatment for a broader range of CF patients, including those with a single F508del mutation.

Comparative Efficacy: Clinical Trial Outcomes

The following tables summarize the quantitative data from clinical trials of cavosonstat and the comparator CFTR modulators. The primary endpoints for efficacy in these trials were the absolute change from baseline in percent predicted forced expiratory volume in one second (ppFEV1) and the change in sweat chloride concentration.

Table 1: Comparison of Clinical Efficacy on Lung Function (ppFEV1)



Compound/ Therapy	Clinical Trial	Patient Population	Treatment Duration	Mean Absolute Change in ppFEV1 from Baseline	Outcome
Cavosonstat (N91115)	NCT0258923 6	Homozygous F508del (on lumacaftor/iv acaftor)	12 weeks	No significant improvement	Failed to meet primary endpoint
Ivacaftor	G551D mutation studies	G551D mutation	Up to 5.5 years	+4.3 to +7.4 percentage points (adults)	Significant and sustained improvement[3]
Lumacaftor/Iv acaftor	F508del homozygous studies	Homozygous F508del	24 weeks	-0.3 to +5.8 percentage points	Modest to no significant improvement[4][5]
Elexacaftor/T ezacaftor/Iva caftor	PROMISE study	At least one F508del allele	6 months	+9.76 percentage points	Substantial and clinically meaningful improvement[6]

Table 2: Comparison of Clinical Efficacy on Sweat Chloride Concentration



Compound/ Therapy	Clinical Trial	Patient Population	Treatment Duration	Mean Change in Sweat Chloride from Baseline (mmol/L)	Outcome
Cavosonstat (N91115)	Phase 1b	Homozygous F508del	28 days	-4.1	Minor reduction[7]
Ivacaftor	G551D mutation studies	G551D mutation	24 weeks	Approx50	Significant reduction[8]
Lumacaftor/Iv acaftor	F508del homozygous studies	Homozygous F508del	12 months	-18.5 to -27.3	Significant reduction[4]
Elexacaftor/T ezacaftor/Iva caftor	PROMISE study	At least one F508del allele	6 months	-41.7	Substantial reduction[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the data presented.

Sweat Chloride Test

The sweat chloride test is the gold standard for diagnosing cystic fibrosis and is a key biomarker for assessing CFTR protein function in clinical trials.

- Principle: The test measures the concentration of chloride in sweat. In individuals with CF, dysfunctional CFTR leads to abnormally high levels of chloride in their sweat.
- Procedure:



- Stimulation: A small, painless electrical current is used to deliver pilocarpine, a sweatinducing chemical, to a small area of the skin, typically on the forearm.
- Collection: The sweat is collected for 30 minutes onto a piece of filter paper, gauze, or in a
 plastic coil.
- Analysis: The collected sweat is then analyzed in a laboratory to determine the chloride concentration.
- Interpretation:
 - ≤ 29 mmol/L: CF is unlikely.
 - 30 59 mmol/L: Intermediate, further testing may be required.
 - ≥ 60 mmol/L: Consistent with a diagnosis of CF.

Forced Expiratory Volume in 1 Second (FEV1) Measurement

FEV1 is a critical measure of lung function and a primary endpoint in CF clinical trials to assess the impact of a treatment on respiratory health.

- Principle: FEV1 measures the volume of air a person can forcefully exhale in one second. In
 CF, mucus buildup and airway inflammation lead to a progressive decline in FEV1.
- Procedure:
 - The patient takes a deep breath in.
 - They then exhale as hard and as fast as possible into a spirometer.
 - The spirometer measures the volume of air exhaled in the first second.
- Data Presentation: The result is often expressed as a percentage of the predicted normal value for a person of the same age, height, sex, and ethnicity (percent predicted FEV1 or ppFEV1). This allows for standardized comparisons across individuals and over time.



Ussing Chamber Assay

The Ussing chamber is an in vitro technique used in preclinical research to measure ion transport across epithelial tissues, providing a direct assessment of CFTR channel function.

 Principle: This assay measures the short-circuit current (Isc), which is an indicator of net ion movement across an epithelial cell monolayer. An increase in chloride secretion through functional CFTR channels results in an increase in Isc.

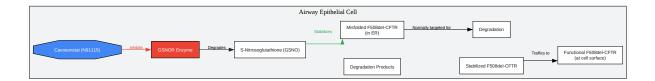
Procedure:

- Cell Culture: Human bronchial epithelial cells (or other relevant cell types) expressing the mutant CFTR of interest are grown on a permeable support to form a polarized monolayer.
- Incubation: The cells are incubated with the test compound (e.g., a CFTR corrector) for a specified period (typically 24-48 hours).
- Ussing Chamber Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.
- Pharmacological Stimulation:
 - Amiloride is added to the apical side to block sodium channels.
 - Forskolin is then added to increase intracellular cAMP and activate CFTR channels.
 - A CFTR potentiator (like ivacaftor) may be added to assess its effect on channel gating.
 - A CFTR inhibitor is added at the end to confirm that the measured current is CFTR-dependent.
- Data Analysis: The change in the short-circuit current (ΔIsc) in response to forskolin and other agents is measured to quantify CFTR function.

Visualizations

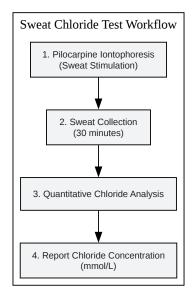
The following diagrams illustrate the signaling pathway targeted by cavosonstat and the workflows of the key experimental protocols.

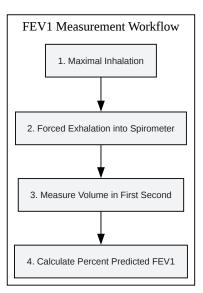


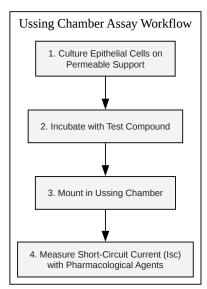


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Caption: Proposed mechanism of action of cavosonstat (N91115).







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Caption: Simplified workflows for key experimental protocols.



Conclusion

The investigation into cavosonstat (N91115) reveals a rational therapeutic approach that unfortunately did not translate into clinical efficacy for patients with cystic fibrosis. While preclinical data suggested a potential benefit through the novel mechanism of GSNOR inhibition, the Phase 2 clinical trials did not demonstrate a significant improvement in lung function or a substantial reduction in sweat chloride levels, especially when compared to the placebo or the background therapy.

In stark contrast, the development of direct CFTR modulators, particularly the triple-combination therapy of elexacaftor/tezacaftor/ivacaftor, has revolutionized the treatment of cystic fibrosis. These therapies have shown robust and clinically meaningful improvements in ppFEV1 and sweat chloride concentrations, leading to a significant positive impact on the quality of life for a large proportion of the CF population.

This comparative guide underscores the importance of independent verification through rigorous clinical trials. While novel mechanisms of action are crucial for advancing therapeutic options, the ultimate measure of a drug's utility lies in its demonstrated ability to produce significant and meaningful clinical benefits. The data clearly indicates that while the GSNOR inhibition pathway was a scientifically interesting target, it did not yield the therapeutic success seen with direct CFTR modulation.

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